3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-Chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 3-(2-chlorophenyl) group, a 5-methyl substituent, and an N-(2-phenylethyl)amine at position 6. The structural features of this compound—specifically the 2-chlorophenyl and phenylethylamine moieties—distinguish it from related analogs and may influence its biological activity, physicochemical properties, and toxicity.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)26-21(25-15)18(14-24-26)17-9-5-6-10-19(17)22/h2-10,13-14,23H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQWKWKXEDMVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-5-methylpyrazole with 2-chlorobenzaldehyde under acidic conditions to form the intermediate, which is then cyclized with 2-phenylethylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can significantly improve the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The compound’s structure allows it to interact with various cellular components, leading to its diverse biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The 3-position of pyrazolopyrimidines is critical for target binding. Key analogs include:
- 3-(4-Fluorophenyl) derivatives : These compounds (e.g., compounds 32–35 in ) exhibit potent anti-mycobacterial activity (MIC < 0.1 µM) due to enhanced electron-withdrawing effects and optimal steric fit in the ATP synthase binding pocket . The 4-fluoro group is preferred over 2-chloro, as ortho-substituents (e.g., 2-chloro) may introduce steric hindrance, reducing efficacy .
- 3-(2,4-Dichlorophenyl) derivatives : Such analogs () demonstrate moderate anticancer activity, suggesting that chloro substituents at meta/para positions may redirect therapeutic utility .
Amine Group Modifications at Position 7
The N-alkyl/aryl group influences solubility and receptor interactions:
- N-(Pyridin-2-ylmethyl) derivatives : Widely studied (e.g., compounds 47–51 in ), these analogs show high metabolic stability and low hERG liability due to the pyridine ring’s polarity and hydrogen-bonding capacity .
- This may limit bioavailability but enhance membrane permeability.
- N-Benzyl/N-Morpholinyl derivatives: Bulkier groups (e.g., morpholinopropyl in ) improve solubility via tertiary amines but may introduce off-target effects .
Table 2: Amine Substituent Effects on Properties
Substituent Variations at Position 5
- 5-Methyl vs. 5-Aryl : Methyl groups (as in the target compound) enhance metabolic stability compared to aryl substituents (e.g., 5-phenyl in ), which may undergo oxidative metabolism .
- 5-Trifluoromethyl analogs : Compounds with CF3 groups () show improved potency against Wolbachia (IC50 ~0.5 µM) but higher molecular weight, impacting pharmacokinetics .
Toxicity Considerations
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H19ClN4
- Molecular Weight : 348.83 g/mol
- Key Functional Groups : Pyrazole ring, chlorophenyl group, and phenylethyl amine.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often exhibit a variety of biological activities through different mechanisms:
- Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases. For example, similar compounds have shown inhibition of c-Met and other receptor tyrosine kinases, which are crucial in cancer progression and metastasis .
- GABA Receptor Modulation : Some derivatives have demonstrated allosteric modulation of GABA receptors, indicating potential applications in treating neurological disorders .
- Antiproliferative Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. The compound's ability to interfere with cell cycle progression is significant for therapeutic strategies against tumors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of pyrazolo[1,5-a]pyrimidines, researchers found that this compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa and A375. The compound was noted for its ability to induce apoptosis and inhibit tumor growth in xenograft models.
Case Study 2: Neurological Applications
Another investigation focused on the modulation of GABA receptors by derivatives of pyrazolo[1,5-a]pyrimidines. The study highlighted that certain modifications to the core structure increased binding affinity to GABA_A receptors, suggesting potential for developing anxiolytic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
